Tolazoline

Serotonin receptor Vascular pharmacology Smooth muscle contraction

Tolazoline delivers α-adrenergic blockade without 5-HT receptor interference, enabling clean serotonergic pathway studies. Its unique KATP channel inhibition (10–500 μM) unlocks insulin secretion research inaccessible to yohimbine. Metabolically neutral in cardiac assays, it avoids the mitochondrial artifacts of phentolamine. Veterinary protocols rely on tolazoline for xylazine reversal (4 mg/kg IV) where yohimbine fails to restore oxygenation. FDA-approved Tolazine® injection confirms clinical translatability. Choose tolazoline for targeted α2-pharmacology without confounding off-target effects. Order high-purity API today.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 59-98-3
Cat. No. B1682396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolazoline
CAS59-98-3
SynonymsBenzalolin
Divascol
Pridazole
Priscol
Priscoline
Tolazoline
Tolazoline Hydrochloride
Tolazoline Monohydrochloride
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CC2=CC=CC=C2
InChIInChI=1S/C10H12N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12)
InChIKeyJIVZKJJQOZQXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.36e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tolazoline (CAS 59-98-3): Competitive α-Adrenergic Antagonist Imidazoline Compound for Receptor Pharmacology and Vasodilation Research


Tolazoline (CAS 59-98-3), 2-benzyl-2-imidazoline, is a synthetic imidazoline derivative that functions as a non-selective competitive α-adrenergic receptor antagonist, blocking both α1 and α2 subtypes with pKi values ranging from 5.43 to 8.27 across human adrenoceptor subtypes depending on assay system [1]. The compound also exhibits measurable activity at histamine H2 receptors, ATP-sensitive K+ channels in pancreatic β-cells, and imidazoline I2 binding sites [2]. Tolazoline is characterized by a molecular weight of 160.22 g/mol (free base), a melting point of 66-69°C, and a calculated logP of 2.65 [3].

Why Tolazoline Cannot Be Freely Substituted with Phentolamine, Yohimbine, or Other α-Antagonists in Research Protocols


Although Tolazoline shares the α-adrenergic antagonist classification with phentolamine and yohimbine, quantitative differences in receptor subtype selectivity, off-target activity profiles, and tissue-specific functional effects preclude simple interchange. Tolazoline exhibits a distinct selectivity profile across α2-adrenoceptor subtypes with 100-fold lower affinity than yohimbine and atipamezole at the α2D subtype [1], lacks phentolamine's ability to inhibit 5-HT-mediated contraction [2], and uniquely blocks ATP-sensitive K+ channels in pancreatic β-cells at concentrations of 10-500 μM [3]. These differential properties produce divergent functional outcomes that directly impact experimental design, model selection, and procurement decisions.

Tolazoline Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Phentolamine, Yohimbine, and Idazoxan


Tolazoline vs. Phentolamine: Differential Inhibition of 5-HT-Mediated Vascular Contraction

In rat thoracic aorta (RTA) helical strip preparations, phentolamine competitively inhibited both norepinephrine (NE)-induced and 5-hydroxytryptamine (5-HT)-induced contraction, whereas tolazoline inhibited only NE-induced contraction but failed to inhibit 5-HT-mediated responses [1]. The pA2 value for phentolamine against 5-HT differed from its pA2 against NE, and at elevated calcium concentration (2.5 mM), phentolamine was approximately 100 times more potent as an inhibitor of NE responses compared to 5-HT responses [1].

Serotonin receptor Vascular pharmacology Smooth muscle contraction Calcium signaling

Tolazoline vs. Phentolamine: Distinct Effects on Cardiac Homogenate Oxygen Uptake

In rat heart homogenate studies, the addition of phentolamine enhanced oxygen uptake when respiring in the presence of succinate as substrate, but produced an inhibitory effect when pyruvate was the substrate. When tolazoline replaced phentolamine under identical experimental conditions, neither of these metabolic effects was observed [1].

Cardiac metabolism Mitochondrial respiration Metabolic pharmacology Oxygen consumption

Tolazoline vs. Yohimbine: Superior Reversal of Xylazine-Induced Respiratory Depression in Sheep

In a comparative study of xylazine (0.3 mg/kg IV)-induced respiratory and CNS depression in ewes, idazoxan (0.05 mg/kg) and tolazoline (2 mg/kg) were equally effective in reversing the respiratory actions of xylazine, whereas yohimbine (0.2 mg/kg) was less effective in reducing respiratory rate and was ineffective in antagonizing the decreased PaO₂ [1]. Xylazine alone caused recumbency for 54.2 ± 5.3 minutes. Idazoxan and tolazoline decreased recumbency duration to 6.3 ± 0.6 and 9.5 ± 2.3 minutes respectively, while yohimbine did not significantly change this effect [1].

Veterinary pharmacology α2-antagonist reversal Respiratory physiology Xylazine antagonism

Tolazoline vs. Yohimbine: Reduced Affinity Across All α2-Adrenoceptor Subtypes

In inhibition binding studies against the selective α2-adrenergic receptor ligand [³H]-RX-821002, tolazoline demonstrated the lowest affinity for all four α2-adrenoceptor subtypes (α2A, α2B, α2C, α2D) compared to both yohimbine and atipamezole [1]. Atipamezole exhibited approximately 100-fold higher affinity at the α2D-adrenergic receptor compared to yohimbine, while tolazoline's affinity was lower than both comparators across all subtypes tested [1].

Receptor subtype selectivity α2-adrenoceptor pharmacology Ligand binding Veterinary reversal agents

Tolazoline: Unique KATP Channel Blockade Not Shared by Non-Imidazoline α2-Antagonists

Tolazoline inhibits ATP-sensitive K+ (KATP) channels in pancreatic β-cells in a concentration-dependent manner, an effect not shared by non-imidazoline α2-antagonists such as yohimbine [1]. In mouse pancreatic islets, tolazoline at 10 μM inhibited 86Rb efflux by 8.1 ± 0.2%; at 100 μM, inhibition increased to 13.7 ± 0.7%; and at 500 μM, inhibition reached approximately 20% . Patch-clamp studies confirmed that tolazoline partially decreases the ATP-sensitive K+ current in single β-cells [1].

KATP channel Pancreatic β-cell Insulin secretion Imidazoline pharmacology

Tolazoline: Histamine H2 Receptor Activity Absent in Other Imidazoline Derivatives

In comparative pharmacological profiling of imidazoline derivatives, tolazoline and tetrahydrozoline were found to interact with histamine H2 receptors and α-adrenoceptors, whereas oxymetazoline and naphazoline did not activate histamine H1 or H2 receptors or β-adrenoceptors and thus were classified as highly specific α-adrenoceptor stimulants [1]. On guinea-pig atria, tolazoline produced positive chronotropic effects that were not blocked by the β-adrenoceptor antagonist propranolol but were selectively blocked by the H2 receptor antagonist metiamide [1].

Histamine receptor Cardiac chronotropy Imidazoline SAR Receptor selectivity

Tolazoline (CAS 59-98-3): Evidence-Backed Application Scenarios Based on Quantitative Differentiation Data


Veterinary α2-Agonist Reversal with Respiratory Function Preservation

Based on direct comparative data showing tolazoline (2 mg/kg) reduced xylazine-induced recumbency from 54.2 to 9.5 minutes and effectively restored respiratory parameters, whereas yohimbine failed to antagonize decreased PaO₂ [1], tolazoline should be selected for veterinary protocols requiring α2-agonist reversal without compromising respiratory function. The FDA-approved veterinary formulation Tolazine® (100 mg/mL) specifies a dose of 4.0 mg/kg IV in horses for xylazine reversal [2].

Investigating Imidazoline-Specific KATP Channel Pharmacology

Tolazoline's unique ability to inhibit ATP-sensitive K+ channels (8.1% 86Rb efflux inhibition at 10 μM, increasing to 13.7% at 100 μM, and ~20% KATP channel inhibition at 500 μM in pancreatic β-cells) [1] distinguishes it from non-imidazoline α2-antagonists like yohimbine. This makes tolazoline the appropriate compound for studies examining the intersection of imidazoline receptor pharmacology and insulin secretion mechanisms.

α-Adrenergic Antagonism Research Requiring Absence of 5-HT Receptor Interference

In experimental systems where serotonergic pathways are present and must remain uninfluenced, tolazoline provides α-adrenergic blockade without 5-HT receptor-mediated effects. This contrasts with phentolamine, which competitively inhibits 5-HT-induced contraction in vascular smooth muscle preparations [1]. Researchers studying isolated α-adrenergic pharmacology in tissues co-expressing 5-HT receptors should select tolazoline over phentolamine.

Cardiac Metabolic Studies Requiring α-Antagonism Without Mitochondrial Interference

In rat heart homogenate experiments, tolazoline does not alter oxygen uptake with either succinate or pyruvate as substrate, whereas phentolamine produces substrate-dependent enhancement or inhibition of respiration [1]. For investigators measuring cardiac metabolic parameters while maintaining α-adrenergic blockade, tolazoline offers a metabolically neutral alternative to phentolamine.

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